molecular formula C17H27BrO B1401509 Benzene, 1-bromo-2-(decyloxy)-4-methyl- CAS No. 685559-07-3

Benzene, 1-bromo-2-(decyloxy)-4-methyl-

Cat. No.: B1401509
CAS No.: 685559-07-3
M. Wt: 327.3 g/mol
InChI Key: FZKKCFVIEBVERG-UHFFFAOYSA-N
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Description

Benzene, 1-bromo-2-(decyloxy)-4-methyl- is an organic compound that belongs to the class of aromatic compounds It is characterized by a benzene ring substituted with a bromine atom, a decyloxy group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzene, 1-bromo-2-(decyloxy)-4-methyl- typically involves multiple steps, starting from benzene. The process includes:

    Bromination: Benzene is brominated using bromine (Br₂) in the presence of a catalyst such as iron(III) bromide (FeBr₃) to form bromobenzene.

    Alkylation: Bromobenzene undergoes a Friedel-Crafts alkylation with decyl chloride (C₁₀H₂₁Cl) in the presence of aluminum chloride (AlCl₃) to introduce the decyloxy group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in controlled environments to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Benzene, 1-bromo-2-(decyloxy)-4-methyl- undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring. Common reactions include nitration, sulfonation, and halogenation.

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Reagents such as nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration, and sulfur trioxide (SO₃) for sulfonation.

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄).

Major Products

The major products formed depend on the type of reaction. For example, nitration yields nitro derivatives, while nucleophilic substitution can produce various substituted benzene compounds.

Scientific Research Applications

Benzene, 1-bromo-2-(decyloxy)-4-methyl- has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzene, 1-bromo-2-(decyloxy)-4-methyl- involves its interaction with various molecular targets. The bromine atom and the decyloxy group influence the compound’s reactivity and interaction with other molecules. The pathways involved include electrophilic and nucleophilic substitution mechanisms, where the compound acts as a substrate for various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • Benzene, 1-bromo-2-(decyloxy)-4-ethyl-
  • Benzene, 1-bromo-2-(decyloxy)-4-propyl-
  • Benzene, 1-bromo-2-(decyloxy)-4-butyl-

Uniqueness

Benzene, 1-bromo-2-(decyloxy)-4-methyl- is unique due to the specific combination of substituents on the benzene ring. The presence of the decyloxy group provides distinct chemical properties, such as increased hydrophobicity and potential for specific interactions in chemical and biological systems.

Properties

IUPAC Name

1-bromo-2-decoxy-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27BrO/c1-3-4-5-6-7-8-9-10-13-19-17-14-15(2)11-12-16(17)18/h11-12,14H,3-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZKKCFVIEBVERG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCOC1=C(C=CC(=C1)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00790494
Record name 1-Bromo-2-(decyloxy)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00790494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

327.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

685559-07-3
Record name 1-Bromo-2-(decyloxy)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00790494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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